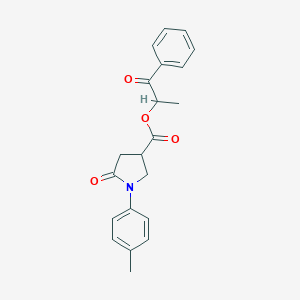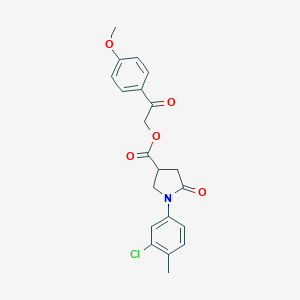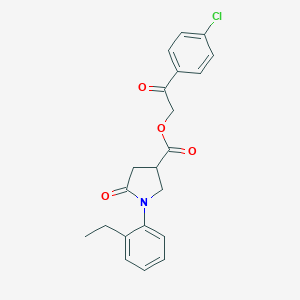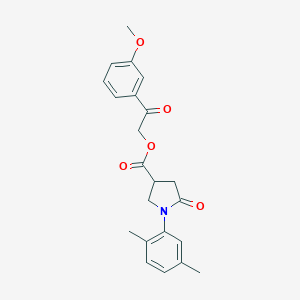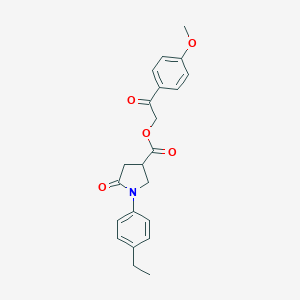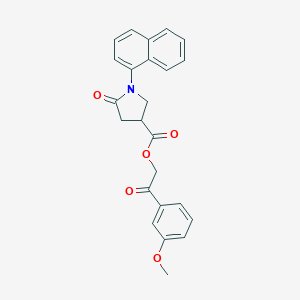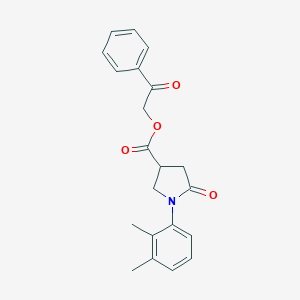
3-amino-N-(2-naphthyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-naphthyl)-N-phenylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2-naphthyl)-N-phenylbenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-amino-N-(2-naphthyl)-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-N-(2-naphthyl)-N-phenylbenzamide in laboratory experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified using standard techniques. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(2-naphthyl)-N-phenylbenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing new synthetic methods for this compound and its analogs. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Métodos De Síntesis
The synthesis of 3-amino-N-(2-naphthyl)-N-phenylbenzamide involves the reaction of 2-naphthylamine and N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity can be verified using spectroscopic techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
3-amino-N-(2-naphthyl)-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propiedades
Nombre del producto |
3-amino-N-(2-naphthyl)-N-phenylbenzamide |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-amino-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O/c24-20-10-6-9-19(15-20)23(26)25(21-11-2-1-3-12-21)22-14-13-17-7-4-5-8-18(17)16-22/h1-16H,24H2 |
Clave InChI |
WOVDIEUHAMCLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
